molecular formula C28H28O7P2 B132407 Tetrabenzyl pyrophosphate CAS No. 990-91-0

Tetrabenzyl pyrophosphate

Cat. No.: B132407
CAS No.: 990-91-0
M. Wt: 538.5 g/mol
InChI Key: NSBNXCZCLRBQTA-UHFFFAOYSA-N
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Description

Tetrabenzyl pyrophosphate, also known as pyrophosphoric acid tetrabenzyl ester, is an organophosphorus compound with the molecular formula (C6H5CH2O)2P(O)OP(O)(OCH2C6H5)2. It is a white crystalline solid that is primarily used as a phosphorylating reagent in organic synthesis. This compound is particularly valuable in the preparation of synthetic nucleotides and other phosphorylated derivatives.

Mechanism of Action

Target of Action

Tetrabenzyl pyrophosphate (TBPP) is primarily used as a phosphorylating reagent . It interacts with various substrates, including nucleotides and inositol derivatives . It is also used in the synthesis of Und-PP-Bac (undecaprenyl pyrophosphate = Und-PP; Bac = unusual sugar bacillosamine) .

Mode of Action

TBPP acts as a phosphorylating agent, facilitating the transfer of a phosphate group to its target molecules . This phosphorylation process is a key step in many biochemical reactions, altering the function and activity of the target molecules.

Biochemical Pathways

TBPP is involved in several biochemical pathways. For instance, it is used in the fabrication of Pb 2+ -selective membrane electrodes . It also plays a role in the preparation of synthetic nucleotides and phosphates of the 3,6-dideoxyhexoses . Furthermore, it is used as a phosphorylating reagent for the synthesis of Und-PP-Bac , an obligatory intermediate in the asparagine-linked glycosylation pathway of Campylobacter jejuni .

Pharmacokinetics

TBPP is slightly soluble in water , which could impact its absorption and distribution in biological systems.

Result of Action

The phosphorylation of target molecules by TBPP can result in significant changes in their function and activity. For example, in the case of Und-PP-Bac synthesis, TBPP enables the coupling of bacillosamine phosphate and undecaprenyl phosphate . This results in the formation of Und-PP-Bac, a key intermediate in a specific glycosylation pathway .

Action Environment

The action of TBPP can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature changes. Additionally, it is moisture sensitive , indicating that humidity could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Tetrabenzyl pyrophosphate plays a significant role in biochemical reactions as a phosphorylating agent. It is used to introduce phosphate groups into various biomolecules, which is a crucial step in many biochemical processes. This compound interacts with enzymes such as kinases and phosphatases, which are responsible for the transfer and removal of phosphate groups, respectively . These interactions are essential for regulating cellular activities, including signal transduction, energy metabolism, and protein function. The compound’s ability to donate phosphate groups makes it a valuable tool in the synthesis of nucleotides and other phosphorylated biomolecules .

Cellular Effects

This compound influences various cellular processes by modifying the phosphorylation status of proteins and other biomolecules. Phosphorylation is a key regulatory mechanism in cells, affecting protein activity, stability, and interactions. By acting as a phosphorylating agent, this compound can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the phosphorylation of proteins involved in signal transduction can activate or inhibit specific pathways, leading to changes in cellular responses. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to transfer phosphate groups to target molecules. This process typically occurs through the formation of a covalent bond between the phosphate group of this compound and a hydroxyl or amino group on the target molecule . The resulting phosphorylated product can then participate in various biochemical reactions, depending on its specific role in the cell. This compound can also act as an inhibitor or activator of enzymes by modifying their phosphorylation status, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as low temperatures and inert atmospheres . It can degrade over time, leading to a decrease in its phosphorylating activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments . These effects may include prolonged changes in protein phosphorylation, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in protein phosphorylation and cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a phosphorylating agent. It interacts with enzymes and cofactors that facilitate the transfer of phosphate groups, thereby influencing metabolic flux and metabolite levels . For example, this compound can participate in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It can also affect the metabolism of carbohydrates, lipids, and proteins by modifying key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help regulate the localization and accumulation of the compound, ensuring that it reaches its target molecules. The transport and distribution of this compound can also influence its activity and function, as the compound needs to be present in specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can participate in the phosphorylation of transcription factors and other regulatory proteins. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modify enzymes and other biomolecules involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabenzyl pyrophosphate can be synthesized through the reaction of dibenzyl phosphate with 1,3-dicyclohexylcarbodiimide in isopropyl acetate. The reaction is carried out under an argon atmosphere at low temperatures (around 3°C) to ensure the stability of the intermediate products. The resulting slurry is then filtered, and the filtrate is concentrated and further processed to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves scaling up the laboratory procedure. This includes using larger reaction vessels equipped with overhead stirrers, thermocouples, and nitrogen inlets to maintain an inert atmosphere. The process is optimized for cost-effectiveness and convenience, allowing for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions: Tetrabenzyl pyrophosphate undergoes various chemical reactions, including:

    Phosphorylation: It is commonly used to introduce phosphoryl groups into organic molecules.

    Substitution Reactions: It can react with nucleophiles to form phosphoramidates and other derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Diphenylphosphinic Anhydride: Another phosphorylating reagent with similar applications.

    Dibenzyl Phosphate: A precursor in the synthesis of tetrabenzyl pyrophosphate.

Uniqueness: this compound is unique due to its high efficiency in introducing phosphoryl groups into complex molecules. Its ability to act as a versatile phosphorylating reagent makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

dibenzyl bis(phenylmethoxy)phosphoryl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBNXCZCLRBQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340276
Record name Tetrabenzyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

990-91-0
Record name P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=990-91-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenzyl pyrophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrabenzyl diphosphate
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Synthesis routes and methods

Procedure details

A flask fitted with a nitrogen inlet, overhead stirrer, teflon-coated thermocouple probe, and pressure-equalizing addition funnel was charged with 350 milliliters of dry (water content ≤50 μg/mL), peroxide-free tetrahydrofuran, followed by 50.0 grams (174 millimoles) of dibenzylphosphoric acid (DBP), and the resulting mixture was stirred until the solid dissolved (about 10-15 minutes). A solution of 18.9 grams (91.6 millimoles) of dicyclohexylcarbodiimide (DCC) in 215 milliliters of THF was added from the addition funnel to a stirred, cooled (water-bath) solution of DBP at a rate to maintain the temperature at about 20°-25° C. The reaction is slightly exothermic and the addition took about 30 minutes. Within minutes, a precipitate of dicyclohexylurea formed in the mixture. Stirring was continued for about 2 hours at 20°-25° C. The reaction was monitored by HPLC assay using VYDAC C-18 (300A, 4.6×250 mm) column with water (0.02M KH2PO4) acetonitrile as eluent. The reaction was complete in about 1 hour (assay showing <2 percent unreacted DBP). The mixture was then filtered while excluding moisture to remove dicyclohexylurea. The filter cake was washed with two 25 milliliter portions of THF. The solution when assayed by HPLC showed 45.9 grams (98 percent) yield of tetrabenzyl pyrophosphate (TBPP) in 620 milliliters of THF (0.137M). The filtrate was then stored at 0° C. with exclusion of moisture until the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes tetrabenzyl pyrophosphate a useful reagent for synthesizing inositol phosphates?

A1: Inositol phosphates, crucial components of intracellular signaling pathways, pose significant synthesis challenges due to the presence of vicinal hydroxyl groups on the inositol ring. These adjacent hydroxyl groups make phosphorylation difficult because of steric hindrance and the propensity to form cyclic phosphates. This compound, in conjunction with butyllithium, effectively overcomes these challenges. [, ] This combination enables efficient phosphorylation of inositol derivatives, even at sterically hindered positions, leading to good yields of various inositol polyphosphates. [, ]

Q2: Can you elaborate on the mechanism of this compound in phosphorylation reactions?

A2: While the provided abstracts don't delve into specific mechanistic details, we can infer the general reaction pathway. this compound likely acts as an electrophilic phosphorylating agent. The butyllithium deprotonates the hydroxyl group of the inositol derivative, generating a nucleophilic alkoxide. This alkoxide then attacks one of the phosphorus atoms in this compound, leading to the displacement of a benzyloxy group and the formation of a new P-O bond. This results in the phosphorylated inositol derivative and a benzyl dibenzyl phosphate byproduct.

Q3: Besides inositol phosphates, are there other applications for this compound?

A3: Yes, this compound is a valuable precursor for synthesizing cytidine diphosphate-3,6-dideoxyhexoses. [] These nucleotide derivatives play a crucial role in the biosynthesis of O-specific polysaccharides found in Salmonella bacteria. [] The reaction involves the interaction of lithium alcoholates of protected 3,6-dideoxyhexoses with this compound, leading to the formation of the corresponding alpha-phosphates. These phosphates can be further converted into cytidine-5'-diphosphate derivatives. []

Q4: Are there alternative methods for preparing this compound?

A4: Research indicates that this compound can be synthesized by reacting silver dibenzyl phosphate with carbon disulfide. This reaction produces this compound in excellent yield. [] Another method involves the reaction of dibenzyl hydrogen phosphate with acyl chlorides. []

Q5: What is known about the stability of this compound?

A6: Studies have examined the solvolysis of this compound, revealing that it undergoes catalytic degradation in the presence of imidazole. [] This finding highlights the importance of considering potential catalysts or reactive species when working with this reagent. Choosing appropriate solvents and reaction conditions is crucial for ensuring the stability and successful utilization of this compound in chemical synthesis.

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